molecular formula C9H19N3O B055365 N-Butylpiperazine-1-carboxamide CAS No. 118133-25-8

N-Butylpiperazine-1-carboxamide

Cat. No. B055365
M. Wt: 185.27 g/mol
InChI Key: GDLGILNCCMSFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butylpiperazine-1-carboxamide, also known as BPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPC is a cyclic amide that is synthesized by reacting butylamine with piperazine.

Mechanism Of Action

The mechanism of action of N-Butylpiperazine-1-carboxamide is not fully understood. However, it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. N-Butylpiperazine-1-carboxamide has been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. N-Butylpiperazine-1-carboxamide has also been shown to modulate the activity of various receptors, including dopamine receptors and serotonin receptors.

Biochemical And Physiological Effects

N-Butylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Butylpiperazine-1-carboxamide can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Butylpiperazine-1-carboxamide has also been shown to have antioxidant activity, which may be beneficial in the treatment of various disorders, including cancer and Alzheimer's disease. In vivo studies have shown that N-Butylpiperazine-1-carboxamide can modulate the activity of various neurotransmitters, including dopamine and serotonin, which may be beneficial in the treatment of various psychiatric disorders.

Advantages And Limitations For Lab Experiments

N-Butylpiperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. N-Butylpiperazine-1-carboxamide is also relatively inexpensive compared to other compounds with similar properties. However, N-Butylpiperazine-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. N-Butylpiperazine-1-carboxamide is also relatively toxic, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-Butylpiperazine-1-carboxamide. In medicinal chemistry, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a drug candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a reagent in various reactions. Additionally, further studies are needed to fully understand the mechanism of action of N-Butylpiperazine-1-carboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-Butylpiperazine-1-carboxamide is a promising compound that has potential applications in various fields. The synthesis method is relatively simple, and the compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-Butylpiperazine-1-carboxamide has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action of N-Butylpiperazine-1-carboxamide and its potential applications in various fields.

Scientific Research Applications

N-Butylpiperazine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-Butylpiperazine-1-carboxamide has been investigated for its potential as a drug candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-Butylpiperazine-1-carboxamide has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-Butylpiperazine-1-carboxamide has been investigated for its potential as a reagent in various reactions.

properties

CAS RN

118133-25-8

Product Name

N-Butylpiperazine-1-carboxamide

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N-butylpiperazine-1-carboxamide

InChI

InChI=1S/C9H19N3O/c1-2-3-4-11-9(13)12-7-5-10-6-8-12/h10H,2-8H2,1H3,(H,11,13)

InChI Key

GDLGILNCCMSFAX-UHFFFAOYSA-N

SMILES

CCCCNC(=O)N1CCNCC1

Canonical SMILES

CCCCNC(=O)N1CCNCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Palladium-on-carbon (250 mg) was added to a solution of 2.8 g of 1-benzyl-4-butylaminocarbonylpiperazine in 15 ml of ethanol, and catalytic reduction was carried out until cessation of hydrogen absorption. The catalyst was then filtered off, and the filtrate was concentrated under reduced pressure to give 2.2 g of 1-butylaminocarbonylpiperazine. This product was submitted to the next step without purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

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